molecular formula C24H22FNO3 B14788015 1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one

1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one

Cat. No.: B14788015
M. Wt: 391.4 g/mol
InChI Key: AZKGJGUGALISLD-UHFFFAOYSA-N
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Description

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique azetidinone core, which is a four-membered lactam ring, and its multiple functional groups, including fluorophenyl, hydroxyphenyl, and hydroxypropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azetidinone Core: This can be achieved through a Staudinger reaction, which involves the cycloaddition of an imine and a ketene.

    Introduction of Functional Groups: The functional groups are introduced through various substitution and addition reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert ketones to alcohols using reducing agents like LiAlH4.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like NaOH, KCN

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its multiple functional groups allow for versatile modifications, making it useful in various biochemical assays.

Medicine

In medicine, (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one has potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its multiple functional groups allow for the creation of polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The fluorophenyl and hydroxyphenyl groups allow it to bind to proteins and enzymes, modulating their activity. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(4-methylphenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one
  • (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

Uniqueness

Compared to similar compounds, (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one has a unique combination of functional groups that enhance its binding affinity and specificity for biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C24H22FNO3

Molecular Weight

391.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one

InChI

InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2

InChI Key

AZKGJGUGALISLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O

Origin of Product

United States

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